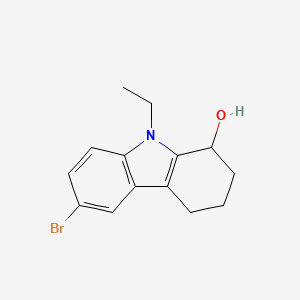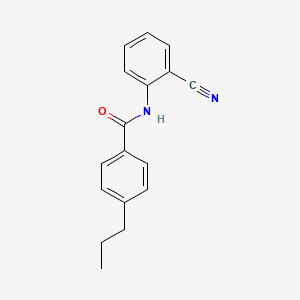![molecular formula C16H21N3O4 B5347369 N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide, also known as N-phenyl-2-[4-(morpholin-4-yl)phenyl]acetamide, is a synthetic compound that belongs to the class of N-phenylacetamides. It has been extensively studied for its various biochemical and physiological effects, particularly its role in inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP).
Mécanisme D'action
The mechanism of action of N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide involves the inhibition of PARP activity, which leads to the accumulation of DNA damage and subsequent cell death. PARP inhibitors have been shown to be particularly effective in cancers with defects in DNA repair mechanisms, such as BRCA-mutated breast and ovarian cancers.
Biochemical and Physiological Effects:
In addition to its role in inhibiting PARP activity, this compound has been shown to have various other biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. It has also been shown to have a protective effect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide in lab experiments include its high potency and specificity for PARP inhibition, as well as its ability to sensitize cancer cells to DNA-damaging agents. However, its limitations include its poor solubility in aqueous solutions and its potential off-target effects on other enzymes.
Orientations Futures
There are several future directions for the research and development of N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, further research is needed to elucidate its precise mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide involves the reaction of 4-morpholinylacetic acid with N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamidechloroacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with isopropylamine to yield the final product.
Applications De Recherche Scientifique
N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. It has been shown to have a potent inhibitory effect on PARP, an enzyme that plays a crucial role in DNA repair and cell death processes.
Propriétés
IUPAC Name |
2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11(2)17-14(20)12-5-3-4-6-13(12)18-15(21)16(22)19-7-9-23-10-8-19/h3-6,11H,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWXNYBUCVFKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)

![3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)
![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)

![3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide](/img/structure/B5347349.png)

![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)

![8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5347394.png)